molecular formula C7H7ClN2O3 B12596063 Methyl 5-chloro-3-methoxypyrazine-2-carboxylate CAS No. 872355-81-2

Methyl 5-chloro-3-methoxypyrazine-2-carboxylate

Cat. No.: B12596063
CAS No.: 872355-81-2
M. Wt: 202.59 g/mol
InChI Key: ZZWZJRBRQSSBMV-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-methoxypyrazine-2-carboxylate is a pyrazine derivative characterized by a chlorine atom at position 5, a methoxy group at position 3, and a methyl ester at position 2 (Figure 1). Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, known for their versatility in pharmaceuticals, agrochemicals, and materials science . The compound’s structural features—electron-withdrawing chlorine and methoxy groups—impart unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and drug discovery.

Properties

CAS No.

872355-81-2

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 5-chloro-3-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-5(7(11)13-2)9-3-4(8)10-6/h3H,1-2H3

InChI Key

ZZWZJRBRQSSBMV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1C(=O)OC)Cl

Origin of Product

United States

Biological Activity

Antimicrobial Activity

Pyrazine derivatives, including methoxypyrazines, have shown promising antimicrobial properties. A study on structurally similar compounds revealed significant activity against various microorganisms.

Antibacterial Effects

Research on related compounds suggests potential antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
M. tuberculosis6.25 µg/mL
M. avium12.5 µg/mL
M. kansasii25 µg/mL

These values are based on studies of similar pyrazine-2-carboxamides and may indicate the potential of methyl 5-chloro-3-methoxypyrazine-2-carboxylate .

Antifungal Properties

Pyrazine derivatives have also demonstrated antifungal activity. For instance, a related compound showed notable effects against Trichophyton mentagrophytes .

The biological activity of this compound likely involves interactions with specific molecular targets. While the exact mechanism for this compound is not established, studies on similar structures suggest:

  • Enzyme inhibition: The compound may bind to and inhibit crucial enzymes in microbial metabolism.
  • Cell membrane disruption: Its structure could allow interaction with microbial cell membranes, potentially disrupting their integrity.

Agricultural Applications

Methoxypyrazines, including compounds similar to this compound, have been investigated for their role in plant biology and potential agricultural applications .

Flavor and Aroma Compounds

These compounds contribute to the flavor and aroma profiles of various plants, particularly in grapes and wines. While not a direct biological activity, this property influences plant-environment interactions .

Potential Pharmaceutical Applications

The structural features of this compound suggest potential applications in drug development:

  • Antimicrobial drug development: Its potential antibacterial and antifungal properties make it a candidate for new antimicrobial agents .
  • Anticancer research: Some pyrazine derivatives have shown promise in cancer research, warranting investigation of this compound in that context.

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

  • Specific antimicrobial assays against a broad spectrum of pathogens.
  • Molecular docking studies to identify potential binding sites and mechanisms of action.
  • In vivo studies to assess efficacy and safety in biological systems.
  • Structure-activity relationship studies to optimize its biological properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Methyl 5-chloro-3-methoxypyrazine-2-carboxylate 5-Cl, 3-OCH₃, 2-COOCH₃ C₇H₇ClN₂O₃ High polarity due to OCH₃; intermediate in drug synthesis (inferred)
Methyl 3-chloro-2-pyrazinecarboxylate 3-Cl, 2-COOCH₃ C₆H₅ClN₂O₂ logP: 1.2; used in reaction mechanism studies
Methyl 5-chloro-6-methylpyrazine-2-carboxylate 5-Cl, 6-CH₃, 2-COOCH₃ C₇H₇ClN₂O₂ Higher lipophilicity (logP: ~1.8); agrochemical research
Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride 5-CH₂NH₂, 2-COOCH₃ C₇H₁₀ClN₃O₂ Bioactive; potential TGR5 agonist precursor

Key Observations :

  • Substituent Position: Chlorine at position 5 (vs.
  • Methoxy vs. Methyl : The methoxy group in the target compound increases polarity compared to methyl-substituted analogues (e.g., Methyl 5-chloro-6-methylpyrazine-2-carboxylate), likely improving solubility in polar solvents .
  • Bioactivity : The presence of electron-withdrawing groups (Cl, OCH₃) may enhance electrophilicity, making the compound a candidate for kinase inhibitors or receptor agonists, as seen in TGR5-targeting derivatives .

Physicochemical Properties

While direct data are unavailable, properties can be extrapolated from similar compounds:

  • logP : Estimated ~1.5 (higher than Methyl 3-chloro-2-pyrazinecarboxylate due to the methoxy group’s polar contribution) .
  • Solubility: Likely moderate in methanol or DMF but poor in nonpolar solvents, aligning with trends for methoxy-substituted pyrazines .

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